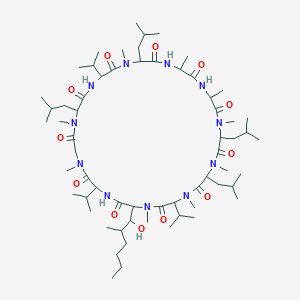![molecular formula C6H10O B12098726 (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C6H10O. It is a derivative of cyclohexane, featuring a three-membered ring fused to a five-membered ring, with a hydroxyl group attached to the second carbon atom. This compound is known for its unique structural properties and is of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
-
Cyclization of Alkenes: : One common method for synthesizing (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol involves the cyclization of alkenes. For instance, the reaction of 1,5-hexadiene with a suitable catalyst can lead to the formation of the bicyclic structure. Typical catalysts include transition metals such as palladium or nickel, and the reaction is often carried out under an inert atmosphere at elevated temperatures.
-
Hydroboration-Oxidation: : Another synthetic route involves the hydroboration of a suitable diene followed by oxidation. For example, the hydroboration of 1,5-hexadiene with borane, followed by oxidation with hydrogen peroxide in the presence of a base, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure consistent product quality.
化学反应分析
Types of Reactions
-
Oxidation: : (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as alkanes or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, secondary alcohols.
Substitution: Halides, ethers.
科学研究应用
Chemistry
In chemistry, (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to natural products makes it a candidate for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it a valuable ingredient in perfumery.
作用机制
The mechanism of action of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.1.0]hexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: A monocyclic analog with a similar hydroxyl group but lacking the bicyclic structure.
Uniqueness
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is unique due to its bicyclic structure and specific stereochemistry. This configuration imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC 名称 |
(1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m1/s1 |
InChI 键 |
DXESCHCZVDAYPL-SRQIZXRXSA-N |
手性 SMILES |
C1C[C@@H]([C@@H]2[C@H]1C2)O |
规范 SMILES |
C1CC(C2C1C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)



